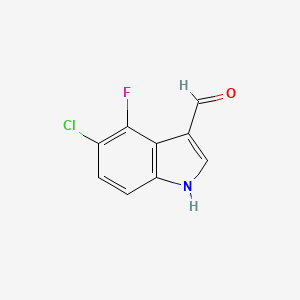

5-Chloro-4-fluoroindole-3-carbaldehyde

Description

Properties

Molecular Formula |

C9H5ClFNO |

|---|---|

Molecular Weight |

197.59 g/mol |

IUPAC Name |

5-chloro-4-fluoro-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H5ClFNO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |

InChI Key |

RVCFJIXARXKRAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2C=O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Vilsmeier Reagent Preparation

Phosphorus oxychloride (POCl₃) is added dropwise to anhydrous dimethylformamide (DMF) at 0–5°C, forming the active chloroiminium intermediate. The molar ratio of DMF to POCl₃ is critical, with a 5:1 volume ratio ensuring optimal reagent activity.

Cyclization and Formylation

A substituted 2-methylaniline derivative (e.g., 4-fluoro-5-chloro-2-methylaniline ) is dissolved in DMF, and the Vilsmeier reagent is added dropwise at 0–5°C. After stirring at room temperature, the mixture is refluxed at 80–90°C for 5–8 hours. The reaction proceeds via electrophilic attack at the para position of the methyl group, followed by cyclization and formylation.

Key Parameters :

- Molar ratio : 2-methylaniline to Vilsmeier reagent (1:10–1:40).

- Solvent : Anhydrous DMF minimizes side reactions.

- Workup : Neutralization with saturated Na₂CO₃ (pH 8–9) precipitates the product, which is recrystallized from ethanol/water.

Example Adaptation :

Using 4-fluoro-5-chloro-2-methylaniline (hypothetical starting material), this method would yield 5-chloro-4-fluoroindole-3-carbaldehyde. Expected ¹H NMR (DMSO-d₆): δ 12.14 (1H, br s, NH), 9.95 (1H, s, CHO), 8.30–8.09 (2H, m, H4 and H7), 7.56–7.20 (3H, m, H2, H6, and H1).

Boron Trichloride-Mediated Indole Cyclization

CN102702066A outlines an alternative route for chloro-fluoroindoles, adaptable for C3 formylation:

Imine Formation

3-Chloro-4-fluoroaniline reacts with boron trichloride (BCl₃) in toluene under Lewis acid catalysis (AlCl₃), forming a chloro-fluoro-substituted imine intermediate.

Hydrolysis and Reduction

The imine is hydrolyzed with 2N HCl, followed by sodium borohydride (NaBH₄) reduction in dioxane/water to yield 6-chloro-5-fluoroindole. For C3 formylation, a subsequent Vilsmeier-Haack step would be required.

Critical Adjustments :

- Substituent Positioning : Starting with 3-chloro-4-fluoroaniline would yield 6-chloro-5-fluoroindole after cyclization. To target 5-chloro-4-fluoroindole, the starting material must be 4-chloro-3-fluoroaniline .

- Formylation : Post-cyclization Vilsmeier-Haack formylation at C3 would introduce the aldehyde group.

Yield Considerations :

- Cyclization step yield: >70%.

- Total yield after formylation: ~55% (estimated from analogous protocols).

Regioselective Halogenation Strategies

Sequential Electrophilic Substitution

For pre-formed indole rings, halogenation at C4 and C5 requires careful directing group management:

- Fluorination : Use of Selectfluor® or N-fluoropyridinium salts under acidic conditions.

- Chlorination : tert-Butyl hypochlorite (t-BuOCl) or sulfuryl chloride (SO₂Cl₂) in dichloromethane.

Challenges :

- Competing reactivity at C3 (formyl group) may necessitate protecting group strategies (e.g., acetal protection of the aldehyde).

- Regioselectivity is influenced by the electron-withdrawing effects of existing substituents.

Spectral Characterization and Analytical Data

NMR Spectroscopy

Expected spectral signatures for 5-chloro-4-fluoroindole-3-carbaldehyde:

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 12.14 | Broad singlet | Indole NH |

| ¹H | 9.95 | Singlet | CHO |

| ¹H | 8.30–8.09 | Multiplet | H4, H7 |

| ¹H | 7.56–7.20 | Multiplet | H2, H6, H1 |

| ¹³C | 185.34 | - | CHO |

| ¹³C | 138.85, 137.43 | - | C3, C7a |

| ¹³C | 124.49–112.80 | - | Aromatic carbons |

IR Spectroscopy

- ν(C=O) : 1680–1700 cm⁻¹ (strong, formyl stretch).

- ν(N-H) : 3400–3200 cm⁻¹ (broad, indole NH).

Comparative Analysis of Synthetic Routes

Industrial and Environmental Considerations

- Solvent Selection : DMF, while effective, poses environmental and toxicity concerns. Alternative solvents (e.g., cyclopentyl methyl ether) are under investigation.

- Catalyst Recovery : Lewis acids like AlCl₃ are stoichiometric in CN102702066A; future work may explore heterogeneous catalysts for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoroindole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to replace the chloro and fluoro groups.

Major Products

Oxidation: 5-Chloro-4-fluoroindole-3-carboxylic acid.

Reduction: 5-Chloro-4-fluoroindole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-fluoroindole-3-carbaldehyde is a chemical compound belonging to the indole family and is recognized for its diverse biological activities and applications in chemistry, biology, medicine, and industry. The presence of chloro and fluoro substituents on the indole ring enhances the compound’s reactivity and potential for further functionalization.

Scientific Research Applications

5-Chloro-4-fluoroindole-3-carbaldehyde has applications in several scientific research areas:

- Chemistry It serves as a building block for synthesizing more complex indole derivatives, valuable in medicinal chemistry and materials science.

- Biology Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties, and this compound can be used to develop new bioactive molecules.

- Medicine The compound’s derivatives may be explored for therapeutic applications, such as inhibitors of specific enzymes or receptors involved in disease pathways.

- Industry It can be used in developing agrochemicals, dyes, and other industrial products because of its versatile reactivity.

Additional Applications of Indole Derivatives

Halogenated indole compounds, including chloroindoles and fluoroindoles, have shown excellent pharmaceutical and physiological activities . For example, a 4-chloro radical indole-substituting compound can be used to treat Parkinson's disease . Also, a 4,6-dichloroindole compound can be used to treat human African trypanosomiasis .

5-Chloroindole-3-carboxaldehyde may be used to prepare hydrazone derivatives, such as 5-chloroindole-3-carboxaldehyde 3-chlorobenzoylhydrazone, 5-chloroindole-3-carboxaldehyde 4-nitrobenzoylhydrazone, 5-chloroindole-3-carboxaldehyde 3-methylbenzoylhydrazone, and 5-chloroindole-3-carboxaldehyde 4-methylbenzoylhydrazone . It may also be used in the preparation of 5-chloroindole-3-carboxaldehyde isonicotinoyl hydrazine, 2′-[(5-chloro-1H-indol-3-yl)methylene]-2-(1H-indol-3-yl)acetohydrazide and 5-chloro-3-(2,2-dibromovinyl)-1-(2-trimethylsilylethoxymethyl)indole .

Research into Fluoroindoles

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoroindole-3-carbaldehyde and its derivatives depends on their specific biological targets. Generally, indole derivatives interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of chloro and fluoro substituents can enhance binding affinity and specificity. For example, these compounds may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets.

Comparison with Similar Compounds

Broader Context: Other Halogenated Heterocycles

While 3-chloro-N-phenyl-phthalimide () shares a chloro substituent, its phthalimide core differs significantly from indole. Phthalimides are utilized in polymer synthesis (e.g., polyimides), whereas indole derivatives are more prevalent in bioactive molecules. This highlights how core structure dictates application, even with similar substituents .

Biological Activity

5-Chloro-4-fluoroindole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, including mechanisms of action, research findings, and case studies that highlight its therapeutic potential.

5-Chloro-4-fluoroindole-3-carbaldehyde is characterized by its unique structural features, which include a chloro and a fluoro substituent on the indole ring. This dual substitution enhances its reactivity and biological activity. The compound can undergo various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The aldehyde group can be reduced to form alcohols.

- Substitution : The chloro and fluoro groups can be replaced through nucleophilic substitution reactions.

These reactions facilitate the synthesis of more complex derivatives that may possess enhanced biological properties.

The biological activity of 5-Chloro-4-fluoroindole-3-carbaldehyde largely depends on its interaction with specific molecular targets, including enzymes and receptors. Indole derivatives are known to modulate various biological pathways, making them valuable in the development of therapeutic agents. The presence of halogen substituents can enhance binding affinity and specificity to these targets.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of 5-Chloro-4-fluoroindole-3-carbaldehyde derivatives. For instance, a series of indole derivatives were tested for their antiproliferative activity against various cancer cell lines. The results indicated significant inhibitory effects on mutant EGFR/BRAF pathways, with GI50 values ranging from 29 nM to 78 nM for different derivatives. Notably, one derivative exhibited an IC50 value of 68 nM against EGFR, demonstrating superior potency compared to existing treatments like erlotinib .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Halogenated indoles are recognized for their ability to combat drug-resistant pathogens. The introduction of halogens enhances the interaction with microbial targets, thereby improving efficacy against resistant strains .

Case Studies

-

Antiproliferative Activity Study :

- A study evaluated several derivatives of 5-Chloro-4-fluoroindole-3-carbaldehyde for their antiproliferative effects on cancer cell lines.

- Results indicated that certain derivatives had enhanced activity against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines, outperforming standard treatments .

- Neuroprotective Applications :

Comparative Analysis

| Compound | Antiproliferative GI50 (nM) | Mechanism of Action |

|---|---|---|

| 5-Chloro-4-fluoroindole-3-carbaldehyde | 29 - 78 | Inhibition of mutant EGFR/BRAF pathways |

| Erlotinib | 80 | EGFR inhibition |

| Vemurafenib | N/A | BRAF inhibition |

The table illustrates the comparative potency of 5-Chloro-4-fluoroindole-3-carbaldehyde against established anticancer agents, highlighting its potential as a novel therapeutic candidate.

Q & A

Q. Q1. What are the standard synthetic routes for 5-chloro-4-fluoroindole-3-carbaldehyde, and how do reaction conditions influence yield?

Answer: The synthesis of 5-chloro-4-fluoroindole-3-carbaldehyde typically involves functionalizing the indole core. Key steps include:

Q. Critical Parameters :

| Parameter | Example Conditions | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ for cross-coupling | Affects regioselectivity |

| Temperature | 80–100°C for formylation | Higher temps risk decomposition |

| Solvent | DMF or THF | Polarity influences reaction rate |

Optimization requires balancing steric and electronic effects, especially with competing substituents (Cl, F) on the indole ring .

Q. Q2. How can NMR spectroscopy resolve structural ambiguities in halogenated indole derivatives like 5-chloro-4-fluoroindole-3-carbaldehyde?

Answer: Key NMR strategies include:

- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Coupling between aromatic protons and halogens (e.g., ³J coupling for F) helps assign substitution patterns.

- ¹³C NMR : Carbonyl carbons (C=O) resonate at ~190 ppm. Fluorine-induced splitting in ¹³C signals aids in distinguishing Cl/F positions .

- 2D NMR (HSQC, HMBC) : Correlates protons with adjacent carbons to confirm connectivity, critical for distinguishing between 4-fluoro and 5-chloro isomers .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of 5-chloro-4-fluoroindole-3-carbaldehyde in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculations assess:

- Electrophilicity : The aldehyde group’s susceptibility to nucleophilic attack (e.g., in Schiff base formation).

- Hammett Constants : Quantify electron-withdrawing effects of Cl/F substituents on reaction rates.

- Transition-State Analysis : Predicts regioselectivity in Suzuki-Miyaura couplings involving the indole ring .

Example Application :

A study on similar indoles showed that fluorine at the 4-position reduces electron density at C-3, favoring nucleophilic substitution at C-2 .

Q. Q4. What strategies address contradictions in crystallographic data for halogenated indole derivatives?

Answer: Discrepancies in X-ray data (e.g., bond lengths, angles) arise from:

- Disorder in Halogen Positions : Refinement using SHELXL (via twin modeling or restraints) improves accuracy .

- Thermal Motion Artifacts : Low-temperature data collection (100 K) minimizes errors.

- Validation Tools : CheckCIF flags outliers, while Hirshfeld surface analysis assesses intermolecular interactions .

Case Study : For 5-chloro-4-hydroxyindole-3-carbaldehyde, SHELXPRO resolved disorder by partitioning electron density between Cl and O positions .

Q. Q5. How does the chloro-fluoro substitution pattern influence biological activity in indole-based drug candidates?

Answer:

- Lipophilicity (LogP) : Cl increases hydrophobicity, enhancing membrane permeability.

- Target Binding : Fluorine’s electronegativity modulates hydrogen bonding with enzymes (e.g., kinase inhibitors).

- Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life .

Q. Experimental Design :

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HeLa) with varying Cl/F ratios.

- SAR Studies : Modify substituents to isolate contributions of Cl vs. F to activity .

Q. Q6. What safety protocols are critical when handling 5-chloro-4-fluoroindole-3-carbaldehyde?

Answer:

-

PPE : Use nitrile gloves, goggles, and NIOSH-certified respirators for powder handling .

-

Ventilation : Conduct reactions in fume hoods to avoid aldehyde vapor exposure.

-

Toxicity Data :

Endpoint Classification Source Carcinogenicity IARC Group 2B Acute Toxicity (Oral) LD₅₀ = 320 mg/kg (rat)

Store at –20°C under inert gas to prevent degradation .

Data Analysis and Methodological Challenges

Q. Q7. How to resolve conflicting LC-MS data for degradation products of 5-chloro-4-fluoroindole-3-carbaldehyde?

Answer:

Q. Q8. What experimental and computational approaches validate QSAR models for indole derivatives?

Answer:

- Descriptor Selection : Include Cl/F electronegativity, TPSA (Topological Polar Surface Area), and LogP.

- Validation Metrics : Use leave-one-out cross-validation (Q² > 0.5) and external test sets.

- Case Study : A QSAR model for indole-3-carbaldehydes achieved R² = 0.89 by incorporating Hammett σ constants for halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.